molecular formula C6H4N2O2S B1321008 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione CAS No. 91533-21-0

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione

Cat. No. B1321008
CAS RN: 91533-21-0
M. Wt: 168.18 g/mol
InChI Key: KWBNTVHZVCVOAV-UHFFFAOYSA-N
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Description

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione is a chemical compound that belongs to the class of pyridazine derivatives. These compounds are of interest due to their potential applications in various fields, including organic photovoltaic materials. The compound is characterized by a fused ring system that includes a thieno[2,3-d]pyridazine moiety, which is a bicyclic structure consisting of a thiophene ring fused to a pyridazine ring .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting materials such as carbohydrazides or aminothieno[2,3-c]pyridazines. For instance, 7-substituted 3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazines can be synthesized from 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbohydrazide through reactions with phthalic anhydride, leading to further transformations into related compounds . Additionally, the synthesis of 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione, a precursor for other derivatives, is achieved via the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in hydrochloric acid .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through various analytical techniques such as elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular framework and the arrangement of atoms within the compound .

Chemical Reactions Analysis

Pyridazine derivatives undergo a variety of chemical reactions that lead to the formation of novel compounds. For example, the reaction of 4-aroyl-5-phenylamino-2,3-dihydrothiophene-2,3-diones with cyanoacetohydrazide and arylhydrazines results in the synthesis of new chromophores such as pyrrolo[2,3-c]pyrazol-3(2H)-ones and 1,2-dihydro-5H,6H-pyridazine-5,6-diones . These reactions are facilitated by the reactive nature of the pyridazine ring and its ability to participate in various transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The spectral characteristics of these compounds, for instance, vary in different organic solvents of differing polarity, indicating their solvatochromic behavior. The stability of different tautomeric forms in the gaseous and aqueous phases can be predicted using semi-empirical AM1 quantum-chemical calculations, which also provide insights into their tautomeric equilibria and basicity . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications in material science and pharmaceuticals.

Scientific Research Applications

Synthesis and Chromophores

  • A study by Taghva and Kabirifard (2020) explored the synthesis of novel pyrrolo[2,3-c]pyrazol-3(2H)-one and 1,2-dihydro-5H,6H-pyridazine-5,6-dione chromophores using 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione derivatives. These compounds were characterized using various spectroscopic methods, revealing interesting spectral characteristics in different organic solvents (Taghva & Kabirifard, 2020).

Chemiluminescent and Electrochromic Properties

  • Algi et al. (2017) synthesized chemiluminescent compounds containing 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, which showed enhanced chemiluminescence in the presence of hydrogen peroxide and other catalysts. These compounds were also successfully electrochemically polymerized, demonstrating electrochromic features (Algi et al., 2017).
  • Asil, Cihaner, and Önal (2009) reported on the synthesis of chemiluminescent thienyl and pyridazine systems based on 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione. These compounds, which can undergo electroluminescent reactions, were also found to be polymerizable, yielding electroactive and electrochromic polymer films (Asil, Cihaner, & Önal, 2009).

Synthesis and Application in Electron-Deficient Materials

  • Ye et al. (2014) described the synthesis of a novel electron acceptor using 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, which was incorporated into conjugated polymers as electrochromic materials. These materials exhibited good optical contrast and fast switching speed (Ye et al., 2014).

Synthesis of Diverse Heterocycles

  • A study by Deeb and El-Abbasy (2006) reported the synthesis of various heterocycles starting from 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione, demonstrating the versatility of this compound in generating structurally diverse molecules (Deeb & El-Abbasy, 2006).

Photoluminescence in Coordination Chemistry

  • Zhou et al. (2015) utilized 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione in the formation of a dysprosium-organic complex. This complex exhibited unique photoluminescent properties, which were thoroughly investigated, demonstrating the application of this compound in coordination chemistry (Zhou et al., 2015).

Application in Biomedical Technologies

  • Chen and Hosmane (2001) synthesized a compound derived from 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione for potential applications in antisense and triple-helical nucleic acid technologies, indicating its relevance in the field of biomedicine (Chen & Hosmane, 2001).

Safety And Hazards

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5,6-dihydrothieno[2,3-d]pyridazine-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNTVHZVCVOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609128
Record name 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione

CAS RN

91533-21-0
Record name 5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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